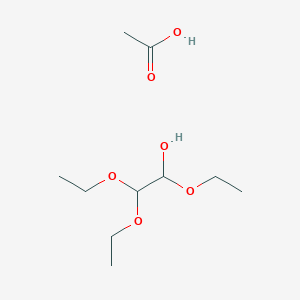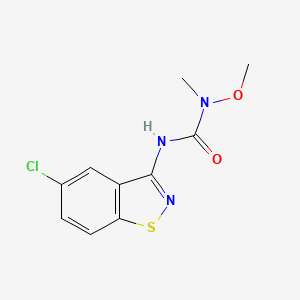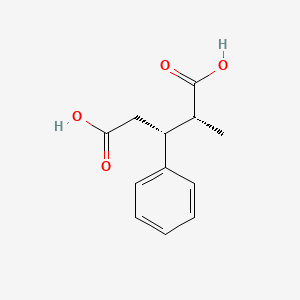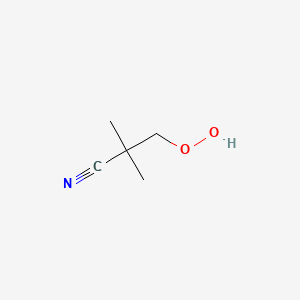
3-Hydroperoxy-2,2-dimethylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroperoxy-2,2-dimethylpropanenitrile is an organic compound with the molecular formula C5H9NO2 It is characterized by the presence of a hydroperoxy group attached to a nitrile group, along with two methyl groups on the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroperoxy-2,2-dimethylpropanenitrile typically involves the reaction of 2,2-dimethylpropanenitrile with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of an intermediate hydroperoxide, which is then converted to the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the formation of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroperoxy-2,2-dimethylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated species.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, alcohols, or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of peroxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, esters, or other substituted products.
Aplicaciones Científicas De Investigación
3-Hydroperoxy-2,2-dimethylpropanenitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Hydroperoxy-2,2-dimethylpropanenitrile involves the interaction of its hydroperoxy group with various molecular targets. The hydroperoxy group can generate reactive oxygen species, which can initiate radical chain reactions and affect cellular processes. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpropanenitrile: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
3-Hydroxy-2,2-dimethylpropanenitrile: Contains a hydroxy group instead of a hydroperoxy group, leading to different reactivity and applications.
2,2-Dimethylpropanoic acid: Contains a carboxylic acid group instead of a nitrile group, resulting in different chemical properties and uses.
Uniqueness
3-Hydroperoxy-2,2-dimethylpropanenitrile is unique due to the presence of both a hydroperoxy group and a nitrile group on the same molecule
Propiedades
Número CAS |
98071-18-2 |
|---|---|
Fórmula molecular |
C5H9NO2 |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
3-hydroperoxy-2,2-dimethylpropanenitrile |
InChI |
InChI=1S/C5H9NO2/c1-5(2,3-6)4-8-7/h7H,4H2,1-2H3 |
Clave InChI |
IHXMEZODXOJPRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
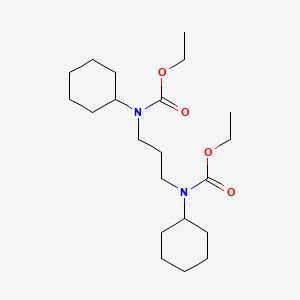
![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)
![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
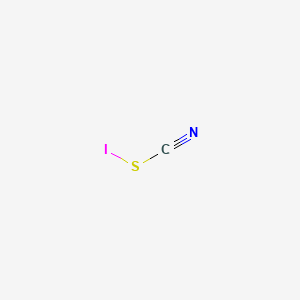

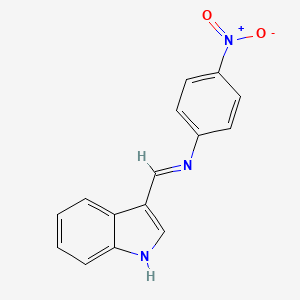
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
